molecular formula C7H11NO B1266632 2-Azabicyclo[2.2.2]octan-3-one CAS No. 3306-69-2

2-Azabicyclo[2.2.2]octan-3-one

Cat. No. B1266632
CAS RN: 3306-69-2
M. Wt: 125.17 g/mol
InChI Key: CZVSOFLNEUYJRJ-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

A solution of ethyl 4-aminocyclohexanecarboxylate (0.6 g, 3.49 mmol), toluene (1 mL) in oil bath (170° C.) was heated for 2-3 h to dryness. After cooling to rt, the reaction mixture was diluted with water and extracted with ethyl acetate (3×30 mL). The combined organic layers were dried over Na2SO4. After filtration and concentration, 300 mg of the desired product was obtained by column chromatography purification. MS (ESI): 126 (MH+).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10]CC)=O)[CH2:4][CH2:3]1.C1(C)C=CC=CC=1>O>[CH:2]12[CH2:7][CH2:6][CH:5]([CH2:4][CH2:3]1)[C:8](=[O:10])[NH:1]2

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
NC1CCC(CC1)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
C12NC(C(CC1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.